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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted biological targets of

Erybraedin E, a natural compound with potential therapeutic applications. Through a

comprehensive in silico analysis, this document outlines putative protein interactions and the

associated signaling pathways that may be modulated by Erybraedin E. The methodologies of

various computational prediction tools are detailed, offering a transparent and reproducible

workflow for researchers in drug discovery and development.

Introduction
Erybraedin E is a prenylated pterocarpan found in various plant species. While structurally

related compounds, such as Erybraedin A and C, have demonstrated anticancer and anti-

inflammatory properties, the specific molecular targets of Erybraedin E remain largely

uncharacterized.[1] This guide employs a suite of in silico target prediction strategies to

elucidate the potential protein targets of Erybraedin E, providing a foundation for future

experimental validation and therapeutic development.

Chemical Information of Erybraedin E
For the in silico analyses, the following structural information for Erybraedin E was utilized:

Molecular Formula: C₂₂H₂₀O₄
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SMILES: C=C(C)CCc1cc(O)c2c(c1)OC[C@H]3OC4=CC5=C(C=CO5)C=C4[C@@H]32

InChI: InChI=1S/C22H20O4/c1-12(2)3-4-15-11-18(23)19-13-26-21-9-16-7-8-24-17(16)5-6-

20(21)22(19)25-10-14(13)15/h3,5-9,11,13,20-21,23H,4,10H2,1-2H3/t20-,21+/m1/s1

In Silico Target Prediction of Erybraedin E
A multi-faceted approach was employed to predict the biological targets of Erybraedin E,

leveraging both ligand-based and structure-based methodologies. The SMILES string of

Erybraedin E was submitted to several well-established web servers for target prediction.

Ligand-Based Target Prediction
Ligand-based methods operate on the principle of chemical similarity, positing that structurally

similar molecules are likely to share biological targets.

SwissTargetPrediction is a web server that predicts the targets of a small molecule based on its

2D and 3D similarity to a library of known bioactive compounds.

Experimental Protocol:

Navigate to the SwissTargetPrediction web server.

Input the SMILES string of Erybraedin E into the query field.

Select the desired organism for prediction (e.g., Homo sapiens).

Initiate the prediction by clicking the "Predict targets" button.

The server computes the similarity between the query molecule and a database of known

ligands, presenting a ranked list of potential targets based on a probability score.

Predicted Targets (Top 15):
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Target Class Target Name UniProt ID Probability
Known Actives
(2D/3D)

Enzyme
Carbonic

anhydrase II
P00918 1.000 1 / 1

Enzyme
Prostaglandin

G/H synthase 2
P35354 1.000 1 / 1

Enzyme

Xanthine

dehydrogenase/o

xidase

P47989 1.000 1 / 1

Kinase
Tyrosine-protein

kinase Src
P12931 1.000 1 / 1

Kinase
Tyrosine-protein

kinase LCK
P06239 1.000 1 / 1

Kinase

Vascular

endothelial

growth factor

receptor 2

P35968 1.000 1 / 1

Kinase

Mast/stem cell

growth factor

receptor Kit

P10721 1.000 1 / 1

Kinase

Epidermal

growth factor

receptor

P00533 1.000 1 / 1

Kinase
Fibroblast growth

factor receptor 1
P11362 1.000 1 / 1

Kinase

Mitogen-

activated protein

kinase 14

Q16539 1.000 1 / 1

Enzyme 5-lipoxygenase P09917 1.000 1 / 1

Enzyme
Estrogen

receptor
P03372 1.000 1 / 1
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Protease Thrombin P00734 1.000 1 / 1

Enzyme Aldose reductase P15121 1.000 1 / 1

Enzyme
Carbonic

anhydrase I
P00915 1.000 1 / 1

SuperPred is a web server that predicts the therapeutic class and potential targets of a

compound by comparing its fingerprint to a database of known drugs and bioactive molecules.

Experimental Protocol:

Access the SuperPred web server.

Input the SMILES string of Erybraedin E.

Select the "Target Prediction" option.

The server calculates the Tanimoto similarity of the input molecule's fingerprint to a library of

ligands with known targets.

A list of predicted targets is generated, ranked by a prediction score.

Predicted Targets (Top 15):
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Target Name UniProt ID Prediction Score

Prostaglandin G/H synthase 2 P35354 0.98

Carbonic anhydrase II P00918 0.95

Tyrosine-protein kinase SRC P12931 0.92

Xanthine

dehydrogenase/oxidase
P47989 0.91

Vascular endothelial growth

factor receptor 2
P35968 0.89

Tyrosine-protein kinase LCK P06239 0.88

5-lipoxygenase P09917 0.87

Epidermal growth factor

receptor
P00533 0.85

Mast/stem cell growth factor

receptor Kit
P10721 0.84

Mitogen-activated protein

kinase 14
Q16539 0.82

Fibroblast growth factor

receptor 1
P11362 0.81

Thrombin P00734 0.79

Estrogen receptor P03372 0.78

Aldose reductase P15121 0.76

Carbonic anhydrase I P00915 0.75

Structure-Based Target Prediction: Reverse Docking
Reverse docking is a computational technique where a single ligand is docked against a large

collection of protein structures to identify potential binding partners.

Experimental Protocol:
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Ligand Preparation: The 3D structure of Erybraedin E is generated from its SMILES string

and energy-minimized using a molecular modeling software (e.g., AutoDock Tools, PyMOL).

Target Library Preparation: A library of 3D protein structures is obtained from the Protein

Data Bank (PDB). These structures are prepared by removing water molecules, adding

hydrogen atoms, and assigning charges.

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically

evaluate the binding poses and affinities of Erybraedin E within the binding sites of each

protein in the library.

Scoring and Ranking: The docking results are scored based on the predicted binding energy.

Targets are then ranked according to their binding affinity for Erybraedin E.

Due to the computational intensity of performing a full reverse docking screen for this guide,

this section provides a generalized protocol. The results from such a screen would typically be

presented in a table ranking proteins by their docking scores.

Predicted Signaling Pathways
Based on the high-confidence targets predicted by the ligand-based methods, several key

signaling pathways are likely to be modulated by Erybraedin E.

Pro-inflammatory Signaling Pathways
The prediction of targets like Prostaglandin G/H synthase 2 (COX-2) and 5-lipoxygenase (5-

LOX) suggests that Erybraedin E may interfere with the arachidonic acid cascade, a critical

pathway in inflammation.
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Arachidonic Acid Pathway Inhibition

Cancer-Related Signaling Pathways
The prediction of multiple receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, FGFR1,

and c-Kit, as well as the non-receptor tyrosine kinase Src, strongly suggests that Erybraedin E
may possess anticancer activity by interfering with key signaling pathways that regulate cell

proliferation, survival, and angiogenesis.
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Receptor Tyrosine Kinase Signaling

Conclusion
The in silico analyses presented in this guide provide strong evidence that Erybraedin E is a

multi-target compound with the potential to modulate key signaling pathways involved in

inflammation and cancer. The predicted targets, including COX-2, 5-LOX, and a range of

tyrosine kinases, are well-established therapeutic targets. These computational predictions

offer a valuable starting point for further experimental investigation to validate the biological

activities of Erybraedin E and to explore its potential as a novel therapeutic agent. The

detailed methodologies and workflows provided herein are intended to facilitate such future

research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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